Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a naphthofuran core, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of action
Compounds with a piperazine ring, such as the one in the given compound, are known to bind with high affinity to multiple receptors . For example, some piperazine derivatives have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of action
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical pathways
Ent inhibitors can affect nucleotide synthesis and adenosine function .
Result of action
Inhibition of ents can potentially affect a variety of cellular processes due to the role of these transporters in nucleotide synthesis and adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthol derivative and a furan ring precursor under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the naphthofuran intermediate with a piperazine derivative, such as 1-(2-fluorophenyl)piperazine, under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: Similar in structure but with different functional groups and potential biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the naphthyl and fluorophenyl moieties but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c1-3-33-27(32)23-17(2)34-26-19-9-5-4-8-18(19)25(31)20(24(23)26)16-29-12-14-30(15-13-29)22-11-7-6-10-21(22)28/h4-11,31H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKLMLOLDVWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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